2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazole ring fused with a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound .
Scientific Research Applications
2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy . The pathways involved often include coordination to transition metals and subsequent activation of substrates .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Uniqueness
2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one is unique due to its fused imidazole and benzimidazole rings, which provide distinct electronic and steric properties. This uniqueness makes it particularly effective as a ligand in coordination chemistry and catalysis, offering advantages over similar compounds in terms of stability and reactivity .
Properties
CAS No. |
824394-84-5 |
---|---|
Molecular Formula |
C16H12N4O |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C16H12N4O/c21-13-7-3-6-12-14(13)20-16(19-12)11-5-2-1-4-10(11)15-17-8-9-18-15/h1-9,21H,(H,17,18)(H,19,20) |
InChI Key |
RDNGFQHDHCBSEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.